1-(4-Acetylpiperazin-1-yl)dodecan-1-one
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Overview
Description
1-(4-Acetylpiperazin-1-yl)dodecan-1-one is a chemical compound with the molecular formula C18H34N2O2. It is known for its unique structure, which includes a piperazine ring substituted with an acetyl group and a dodecanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)dodecan-1-one typically involves the reaction of 1-dodecanone with 4-acetylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylpiperazin-1-yl)dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)dodecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-(4-Acetylpiperazin-1-yl)hexan-1-one
- 1-(4-Acetylpiperazin-1-yl)octan-1-one
- 1-(4-Acetylpiperazin-1-yl)decan-1-one
Comparison: 1-(4-Acetylpiperazin-1-yl)dodecan-1-one stands out due to its longer dodecanone chain, which may confer unique physicochemical properties and biological activities compared to its shorter-chain analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and interaction with biological membranes .
Properties
CAS No. |
6626-82-0 |
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Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C18H34N2O2/c1-3-4-5-6-7-8-9-10-11-12-18(22)20-15-13-19(14-16-20)17(2)21/h3-16H2,1-2H3 |
InChI Key |
ZJRKDHAMYBRVAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCN(CC1)C(=O)C |
Origin of Product |
United States |
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